Ethyl 2-cyano-2-(4-methoxyphenyl)acetate
Overview
Description
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C12H13NO3. It is a versatile intermediate used in the synthesis of various biologically and pharmacologically important compounds. The presence of both cyano and ester functional groups makes it a valuable building block in organic synthesis .
Mechanism of Action
Target of Action
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is a complex organic compound with a molecular formula of C12H13NO3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that cyanoacetylation of amines, a process related to this compound, plays a significant role in the formation of biologically active compounds
Biochemical Pathways
It’s known that cyanoacetylation of amines can lead to the formation of various heterocyclic compounds , suggesting that this compound may be involved in similar biochemical pathways
Result of Action
It’s known that cyanoacetylation of amines can lead to the formation of biologically active compounds , suggesting that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(4-methoxyphenyl)acetate can be synthesized through the reaction of ethyl cyanoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Condensation Reactions: It can undergo condensation reactions with amines to form cyanoacetamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol or ethanol are commonly used.
Condensation Reactions: Amines and catalysts like piperidine or pyridine are used under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted cyanoacetates.
Condensation Reactions: Products include cyanoacetamide derivatives.
Scientific Research Applications
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Methyl 2-cyano-2-(4-methoxyphenyl)acetate: A methyl ester analog with similar reactivity.
2-cyano-N-(4-methoxyphenyl)acetamide: A derivative formed through condensation reactions.
Uniqueness: this compound is unique due to its combination of cyano and ester functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
ethyl 2-cyano-2-(4-methoxyphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11(8-13)9-4-6-10(15-2)7-5-9/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRZNYVSWZTZMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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